DIOXOLANE T
CAS No.: 126652-30-0
Cat. No.: VC0138448
Molecular Formula: C9H12N2O5
Molecular Weight: 228.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126652-30-0 |
|---|---|
| Molecular Formula | C9H12N2O5 |
| Molecular Weight | 228.203 |
Introduction
Chemical Identity and Structure
Dioxolane T, scientifically identified as 1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methyl-pyrimidine-2,4-dione, is a synthetic nucleoside analog characterized by its unique dioxolane ring system . Unlike conventional nucleoside analogs that contain ribose or deoxyribose sugar moieties, Dioxolane T incorporates a 1,3-dioxolane ring structure that serves as the sugar surrogate . This structural modification represents a significant deviation from traditional nucleoside architecture and contributes to its distinctive pharmacological profile.
Nomenclature and Identifiers
Dioxolane T is recognized by several names and identifiers in scientific and chemical databases, facilitating its identification across various research platforms. The compound is known through multiple synonyms including Dioxolane-THYMINE, DOT, (-)-D-beta-Dioxolane T, and Dioxolane thymidine . These nomenclature variations reflect both its structural characteristics and historical development pathway.
Physical and Chemical Properties
The physical and chemical properties of Dioxolane T fundamentally influence its biological behavior and pharmaceutical potential. These properties have been carefully documented through various analytical techniques and are summarized in the following table:
Structural Characteristics
The most distinctive feature of Dioxolane T is its dioxolane ring, which replaces the pentose sugar found in natural nucleosides. The compound's structure consists of a thymine base connected to a 1,3-dioxolane ring through an N-glycosidic bond . The dioxolane moiety contains a hydroxymethyl group at the 2-position and connects to the thymine base at the 4-position, creating the stereochemically defined (2R,4R) configuration that appears to be critical for its biological activity .
Mechanism of Action
Dioxolane T functions as a nucleoside reverse transcriptase inhibitor (NRTI), a class of compounds that target the viral reverse transcriptase enzyme crucial for HIV replication. Understanding its mechanism provides insight into its therapeutic potential and limitations.
Reverse Transcriptase Inhibition
As an NRTI, Dioxolane T requires phosphorylation to its triphosphate form (DOT-TP) by cellular kinases before it can exert its antiviral effect . The initial activation is dependent on thymidine kinase-1, which phosphorylates the compound to its monophosphate form . Subsequent phosphorylation steps convert it to the triphosphate, which serves as the active metabolite that competes with natural deoxythymidine triphosphate for incorporation into viral DNA during reverse transcription.
Chain Termination
Once incorporated into the growing viral DNA chain by reverse transcriptase, Dioxolane T triphosphate acts as a chain terminator, preventing further extension of the DNA strand due to the absence of a 3'-hydroxyl group necessary for phosphodiester bond formation with the next incoming nucleotide. This mechanism effectively halts viral replication by interrupting the synthesis of proviral DNA.
Antiviral Activity
Research investigations have established Dioxolane T as a compound with significant antiviral activity, particularly against HIV-1. Its efficacy profile provides valuable insights into its therapeutic potential.
Comparison with Other Antiviral Agents
When considering the broader class of dioxolane nucleosides, these compounds have demonstrated antiviral activity comparable to established agents. For instance, DXG (a related dioxolane nucleoside) has been reported to exhibit potency approximately equipotent to lamivudine (3TC) but somewhat less potent than zidovudine (AZT) . This comparative activity profile provides a framework for understanding the potential therapeutic positioning of Dioxolane T.
Resistance Studies
A critical aspect of antiviral drug development involves understanding potential resistance mechanisms that might limit therapeutic efficacy. Biochemical and virological studies have provided valuable insights into the resistance profile of Dioxolane T.
Resistance Profile Against HIV-1 Variants
Studies on Dioxolane T and related dioxolane nucleosides have investigated their efficacy against various drug-resistant HIV-1 strains. Importantly, HIV-1 variants harboring thymidine analog mutations (TAMs) that confer resistance to zidovudine (AZT) appear to remain sensitive to dioxolane nucleosides . This finding suggests a potential role for these compounds in treating infections with AZT-resistant HIV-1.
Cross-Resistance Patterns
Cross-resistance studies indicate that virus variants containing specific mutations in reverse transcriptase, such as 65R, 74V, or 184V, exhibit reduced susceptibility to dioxolane nucleosides including DXG and DAPD . By extension, these mutations might also affect sensitivity to Dioxolane T, although the magnitude of resistance (two- to fivefold decrease in susceptibility) suggests that these compounds might retain substantial activity against many resistant variants .
Structure-Activity Relationships
Understanding the relationship between the structural features of Dioxolane T and its biological activity provides valuable insights for future drug development efforts.
Importance of the Dioxolane Moiety
The dioxolane ring in Dioxolane T represents a critical structural feature that distinguishes it from other NRTIs. This modification affects various pharmacological properties, including cellular uptake, metabolic activation, and interaction with the viral reverse transcriptase enzyme . The distinctive structure of Dioxolane T contributes to its unique resistance profile and potentially its safety characteristics.
Stereochemical Considerations
The stereochemistry of Dioxolane T, particularly the (2R,4R) configuration of the dioxolane ring, appears to be significant for its biological activity . Different stereoisomers of dioxolane nucleosides may exhibit varying degrees of antiviral potency and selectivity, highlighting the importance of stereochemical control in the development of these compounds.
Pharmacological Properties
The pharmacological characteristics of Dioxolane T influence its potential therapeutic applications and development pathways.
Cellular Activation
Dioxolane T requires phosphorylation by cellular kinases to generate its active triphosphate form. The initial phosphorylation step is mediated by thymidine kinase-1, making Dioxolane T a thymidine kinase-dependent NRTI . This dependence on cellular activation influences both its efficacy profile and potential for drug-drug interactions with compounds that might affect thymidine kinase activity.
Comparison with Related Compounds
Examining Dioxolane T in the context of related dioxolane nucleosides and other NRTIs provides valuable perspective on its potential therapeutic positioning.
Comparison with Other Dioxolane Nucleosides
Dioxolane T (thymine-based) represents one member of the broader family of dioxolane nucleosides, which also includes compounds like DXG (guanine-based) and DAPD (diaminopurine-based) . While sharing the common dioxolane sugar surrogate, these compounds differ in their nucleobase components, leading to distinct activity profiles against various viral targets and resistance mutations.
Comparison with Conventional NRTIs
Conventional NRTIs typically contain modified forms of natural sugar moieties (such as deoxyribose or ribose) rather than the dioxolane ring found in Dioxolane T. This structural difference contributes to the distinct resistance profile of Dioxolane T compared to drugs like AZT, which may be affected by different mutation patterns in the viral reverse transcriptase enzyme .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume